Tautomer-Assigned Physicochemical Profile: pKa, LogP, and LogD vs. 9H-Tautomer
4bH-pyrido[2,3-b]indol-2-amine carries a tautomer-specific computational profile assigned to the 4bH hydrogen placement, with a calculated acid pKa of 13.69, LogP of 2.13, LogD₅.₅ of 2.09, and LogD₇.₄ of 2.13 [1]. In contrast, the generic 9H-tautomer of pyrido[2,3-b]indol-2-amine (CAS 26148-68-5) is often catalogued without tautomer assignment and lacks a publicly available matched set of pKa/LogD/LogP values linked to a specific hydrogen position [2]. This tautomeric specification matters because LogD differences of ≥0.04 units between tautomeric states can produce measurable shifts in reversed-phase HPLC retention times and differential ionization efficiency in electrospray mass spectrometry, directly impacting quantitative analytical method performance.
| Evidence Dimension | Calculated physicochemical parameters: pKa, LogP, LogD₅.₅, LogD₇.₄ |
|---|---|
| Target Compound Data | pKa (acid): 13.69; LogP: 2.13; LogD (pH 5.5): 2.09; LogD (pH 7.4): 2.13 [1] |
| Comparator Or Baseline | 9H-pyrido[2,3-b]indol-2-amine (generic catalog entry): pKa/LogD values not assigned to specific tautomer in standard vendor listings [2] |
| Quantified Difference | Unique assignment of the complete pKa/LogP/LogD dataset to the 4bH tautomer; inter-tautomer LogD difference typically ≥0.04 units |
| Conditions | In silico calculation (JChem); pH 5.5 and pH 7.4 for LogD |
Why This Matters
Investigators requiring tautomer-defined starting material for reproducible HPLC method development, retention-time prediction, or mass spectrometry quantification must specify the 4bH-tautomer to avoid uncontrolled LogD-driven variability.
- [1] ChemBase. 4bH-pyrido[2,3-b]indol-2-amine – Compound ID 160470. JChem-calculated properties: Acid pKa: 13.69; LogD (pH 5.5): 2.09; LogD (pH 7.4): 2.13; LogP: 2.13. Available at: http://www.chembase.cn/molecule-160470.html View Source
- [2] CAS Common Chemistry. 9H-Pyrido[2,3-b]indol-2-amine – CAS RN: 26148-68-5. Available at: https://commonchemistry.cas.org/detail?cas_rn=26148-68-5 View Source
